molecular formula C18H16N4O6 B4327700 6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Cat. No.: B4327700
M. Wt: 384.3 g/mol
InChI Key: ALRSCVMYAZIHNF-UHFFFAOYSA-N
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Description

6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound that features a quinoxaline core substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the benzodioxole moiety through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: The benzodioxole moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6/c1-20-13-6-11(19-8-10-3-4-15-16(5-10)28-9-27-15)12(22(25)26)7-14(13)21(2)18(24)17(20)23/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRSCVMYAZIHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NCC3=CC4=C(C=C3)OCO4)[N+](=O)[O-])N(C(=O)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 2
Reactant of Route 2
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 3
Reactant of Route 3
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 4
Reactant of Route 4
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 5
Reactant of Route 5
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 6
Reactant of Route 6
6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

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